![molecular formula C26H38BrNO B575023 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE CAS No. 172040-91-4](/img/structure/B575023.png)
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE
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Overview
Description
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibutylbutan-1-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE typically involves the reaction of 4-aminobenzophenone with dibutylamine in the presence of a suitable brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products Formed
Oxidation: Benzoylbenzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Phase Transfer Catalysis:
One of the primary applications of N-(4-[benzoyl]benzyl)-N,N,N-tributylammonium bromide is as a phase transfer catalyst. It facilitates reactions between reactants in different phases (e.g., solid and liquid), enhancing reaction rates and yields. For example, it has been effectively used in the isomerization reactions of cis-4-formyl-2-azetidinones, demonstrating significant improvements in product formation compared to traditional methods .
Glycosylation Reactions:
The compound is also utilized in glycosylation processes, such as the phase transfer glycosylation of novobiocin. This application is crucial for synthesizing glycosylated antibiotics, which often exhibit enhanced biological activity and stability .
Biochemical Applications
Deep Eutectic Solvents:
this compound serves as a hydrogen-bond acceptor in the preparation of deep eutectic solvents. These solvents are increasingly used for biotechnological applications, including the isolation of proteins like lysozyme from chicken egg white. The ability to form deep eutectic solvents allows for more environmentally friendly extraction processes .
Ion Channel Studies:
Research has indicated that this compound can act as a blocker for ion channels, particularly in studies involving calcium-dependent gating mechanisms. It binds to closed MthK channels and influences their activation dynamics, providing insights into the structural and functional properties of ion channels . This application is vital for understanding cellular signaling and developing pharmacological agents targeting ion channels.
Material Science
Synthesis of New Materials:
The compound has been explored for its potential in synthesizing novel materials with specific properties. Its ability to interact with various substrates makes it a candidate for developing advanced materials with tailored functionalities, such as conducting polymers or nanocomposites .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aminium moiety can form ionic interactions with negatively charged biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
- N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
Uniqueness
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dibutylbutan-1-aminium moiety differentiates it from other similar compounds, potentially leading to different reactivity and applications .
Biological Activity
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium bromide (commonly referred to as bbTBA) is a quaternary ammonium compound that has garnered attention in various fields, particularly in pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a benzoyl group attached to a benzyl moiety and three tributyl groups. Its molecular formula is C26H38BrN O, with a molecular weight of 460.49 g/mol .
The biological activity of bbTBA primarily involves its role as a potassium channel blocker. Research indicates that it interacts with the MthK potassium channel, a prokaryotic model for studying eukaryotic channels. The binding of bbTBA to the MthK channel occurs at the selectivity filter, which is crucial for channel gating mechanisms . The compound's ability to block potassium channels has implications for understanding ion transport and cellular excitability.
Ion Channel Blocking
A significant study demonstrated that bbTBA binds to closed MthK channels more slowly than to open channels, suggesting that conformational changes during channel gating influence blocker accessibility . This property makes bbTBA a valuable tool for probing the dynamics of ion channel function.
Cytotoxicity and Pharmacological Potential
In terms of cytotoxicity, preliminary studies have shown that bbTBA exhibits low levels of acute toxicity in mammalian cells. For instance, in vitro assays indicated minimal cytotoxic effects at concentrations that effectively block ion channels . This suggests potential therapeutic applications where controlled ion channel inhibition is desired.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C26H38BrN O |
Molecular Weight | 460.49 g/mol |
CAS Number | 172040-91-4 |
Ion Channel Target | MthK Potassium Channel |
Toxicity Level | Low (in vitro) |
Case Studies
- MthK Channel Dynamics : In a study exploring the dynamics of the MthK potassium channel, bbTBA was utilized to assess the effects of quaternary ammonium blockers on channel activation and closing mechanisms. Results indicated that increasing concentrations of bbTBA correlated with reduced channel activity, confirming its role as an effective blocker .
- Therapeutic Applications : Another research avenue investigated the potential use of bbTBA in treating conditions associated with abnormal ion channel activity, such as cardiac arrhythmias. The compound's ability to selectively inhibit specific potassium channels could lead to novel therapeutic strategies .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38NO.BrH/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJLZATRJLOAP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700411 |
Source
|
Record name | N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172040-91-4 |
Source
|
Record name | N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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